Technical Guide: rac-Enterolactone-d6 in Quantitative Bioanalysis
Technical Guide: rac-Enterolactone-d6 in Quantitative Bioanalysis
Executive Summary
rac-Enterolactone-d6 (EL-d6) is the stable isotope-labeled analog of Enterolactone (EL), a mammalian lignan produced by the intestinal microbiota from dietary precursors. In drug development and nutritional epidemiology, EL-d6 serves as the critical Internal Standard (IS) for the precise quantification of Enterolactone in biological matrices (plasma, urine, feces) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide details the physicochemical properties of EL-d6, its metabolic origins, and a validated workflow for its application in high-throughput bioanalysis.
Part 1: Chemical Identity & Structural Properties
rac-Enterolactone-d6 is a racemic mixture containing six deuterium atoms, typically substituted on the aromatic rings. This isotopic labeling provides a mass shift of +6 Da relative to the native compound, allowing for spectral differentiation while maintaining identical chromatographic behavior (retention time) and ionization efficiency.
Comparative Physicochemical Profile
| Feature | Native Enterolactone (Analyte) | rac-Enterolactone-d6 (Internal Standard) |
| CAS Number | 78473-71-9 | 104411-11-2 |
| Formula | C₁₈H₁₈O₄ | C₁₈H₁₂D₆O₄ |
| Molecular Weight | 298.33 g/mol | 304.37 g/mol |
| Exact Mass | 298.1205 | 304.1582 |
| Stereochemistry | Racemic (mixture of (+)- and (-)-enantiomers) | Racemic |
| Solubility | DMSO (>30 mg/mL), Ethanol, Methanol | DMSO, Ethanol, Methanol |
| Appearance | Off-white to pale yellow solid | Off-white to pale yellow solid |
| pKa | ~9.6 (Phenolic -OH) | ~9.6 (Phenolic -OH) |
Structural Visualization
The deuterium labeling is strategically placed on the phenyl rings (typically positions 2, 4, 6 of the benzyl groups) to ensure the label is not lost during metabolic fragmentation or ionization, specifically the loss of the lactone ring (CO₂) in MS/MS.
Part 2: Metabolic Context & Biosynthesis
Understanding the biological origin of Enterolactone is essential for interpreting pharmacokinetic data. EL is not absorbed directly from plants but is a metabolite of plant lignans (Secoisolariciresinol, Matairesinol).
Pathway Logic
-
Ingestion: Plant lignans (glycosides) are consumed.[1][2][3][4]
-
Hydrolysis: Gut bacteria cleave sugar moieties.
-
Conversion: Strict anaerobes (e.g., Eggerthella lenta) perform dehydroxylation and demethylation to form Enterodiol (ED) and eventually Enterolactone (EL).
Figure 1: Microbial conversion of dietary lignans to Enterolactone.[5][6] Specific gut microbiota are required for this transformation, leading to high inter-individual variability in plasma EL levels.
Part 3: Analytical Application (LC-MS/MS Protocol)
The primary application of rac-Enterolactone-d6 is to correct for matrix effects and recovery losses during the quantification of EL in human plasma or urine.
Critical Note on Conjugation: In circulation, 95%+ of Enterolactone exists as glucuronide or sulfate conjugates. To quantify "Total Enterolactone" using rac-Enterolactone-d6 (which is an aglycone), the sample must undergo enzymatic hydrolysis before extraction.
Validated Workflow: Total Enterolactone Quantification
1. Reagents & Standards
-
Internal Standard Spiking Solution: 1 µg/mL rac-Enterolactone-d6 in Methanol.
-
Enzyme Mix:
-Glucuronidase/Sulfatase (from Helix pomatia). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (LC-MS grade).
2. Sample Preparation (Step-by-Step)
-
Aliquot: Transfer 100 µL of plasma to a 1.5 mL tube.
-
Spike IS: Add 10 µL of rac-Enterolactone-d6 Spiking Solution.
-
Hydrolysis: Add 100 µL of Acetate Buffer (pH 5.0) containing
-Glucuronidase/Sulfatase.[7] Incubate at 37°C for 2-12 hours (overnight preferred for complete hydrolysis). -
Extraction (LLE): Add 1 mL Diethyl Ether or Ethyl Acetate. Vortex for 2 mins. Centrifuge at 10,000 x g for 5 mins.
-
Reconstitution: Transfer supernatant to a fresh tube. Evaporate to dryness under Nitrogen (
). Reconstitute in 100 µL Mobile Phase (30% ACN).
3. LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm).
-
Ionization: Electrospray Ionization (ESI) in Negative Mode .
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| Enterolactone (Native) | 297.1 [M-H]⁻ | 253.1 | 20-25 | Loss of CO₂ (Lactone ring) |
| rac-Enterolactone-d6 | 303.1 [M-H]⁻ | 259.1 | 20-25 | Loss of CO₂ (Deuteriums retained) |
Experimental Workflow Diagram
Figure 2: Analytical workflow for Total Enterolactone quantification. The IS is added prior to hydrolysis to account for any volumetric errors or extraction inefficiencies.
Part 4: Handling, Stability & Quality Control
To ensure experimental integrity (E-E-A-T), adhere to these specific handling protocols.
Stability Profile
-
Solid State: Stable for >2 years at -20°C. Protect from light.
-
Stock Solution (DMSO/MeOH): Stable for 6 months at -80°C.
-
Aqueous Solution: Unstable. Enterolactone can degrade or precipitate in aqueous buffers over time. Prepare working standards daily or maintain in high organic solvent (>50% MeOH).
Isotopic Purity Check
Before running a clinical batch, verify the isotopic purity of the d6 standard.
-
Protocol: Inject a high concentration (1 µg/mL) of pure rac-Enterolactone-d6.
-
Acceptance Criteria: The signal at the unlabeled channel (297/253) must be <0.5% of the labeled channel (303/259). High amounts of unlabeled "impurity" in your IS will artificially elevate the calculated concentration of EL in low-level samples.
Matrix Effect Assessment
Deuterated standards generally co-elute with the analyte. However, slight retention time shifts (Isotope Effect) can occur.
-
Validation Step: Compare the retention time of d6 vs. native EL. If separation >0.1 min occurs, ensure the matrix suppression zones (phospholipids) do not differentially affect the d6 peak compared to the native peak.
References
-
Adlercreutz, H., et al. (1995). Quantitative determination of lignans and isoflavonoids in plasma of omnivorous and vegetarian women by isotope dilution gas chromatography-mass spectrometry.
-
Peñalvo, J. L., et al. (2005). A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry.[8]
-
Nørskov, N. P., et al. (2016). High-Throughput LC-MS/MS Method for Direct Quantification of Glucuronidated, Sulfated, and Free Enterolactone in Human Plasma.[9][7]
-
Cayman Chemical. (n.d.).[1] rac-Enterolactone-d6 Product Information & Safety Data Sheet.
-
Santa Cruz Biotechnology. (n.d.).[10] rac Enterolactone-d6 (CAS 104411-11-2).[11]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. bcerp.org [bcerp.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Dietary lignans, plasma enterolactone levels, and metabolic risk in men: exploring the role of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. anis.au.dk [anis.au.dk]
- 8. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rac Enterolactone-d6 | CAS 78473-71-9 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
